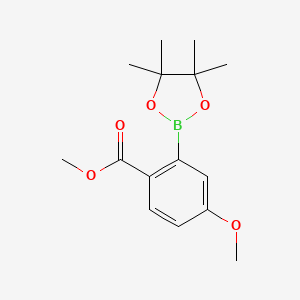

Methyl 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Structural Characterization and Molecular Properties

Crystallographic Analysis and Bonding Configuration

Crystallographic data for structurally related compounds reveal key insights into the boronic ester’s geometry. For example, methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 171364-80-0) exhibits a nearly planar boron center with O–B–O bond angles close to 120°, typical of trigonal boron coordination. The methoxycarbonyl group in such compounds often deviates slightly from the benzene plane (e.g., 4.97° in methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate).

In the hypothetical 2-substituted derivative, steric interactions between the boronic ester and methoxy groups may influence molecular packing. For instance, hydrogen bonding between boronic acid OH groups (in free boronic acids) and carbonyl oxygen atoms is common in crystal lattices. However, in ester-protected forms like the pinacol boronate, such interactions are minimized, favoring π-π stacking or van der Waals interactions.

Table 1: Structural Features of Analogous Boronic Esters

Spectroscopic Identification Techniques

¹¹B NMR

The ¹¹B NMR chemical shift for boronic esters typically ranges from 22–30 ppm, depending on the electronic environment. For example, methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate shows a shift at ~22.29 ppm, while methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate resonates at similar values. The 2-substituted derivative is expected to align with this range due to the electron-withdrawing ester group.

¹H and ¹³C NMR

¹H NMR :

- Methoxy protons: Singlet at δ 3.80–3.90 ppm (e.g., δ 3.88 ppm in methyl 4-methoxy-2-methylbenzoate).

- Aromatic protons: Split patterns based on substituent positions. For 2-substitution, coupling constants (J ≈ 8–9 Hz) indicate ortho interactions.

- Pinacol CH₃ groups: Singlet at δ 1.20–1.35 ppm (e.g., δ 1.31 ppm in methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate).

¹³C NMR :

Table 2: Spectroscopic Data for Analogous Boronic Esters

IR Spectroscopy

Key IR features include:

Computational Chemistry Studies (DFT Calculations)

Density functional theory (DFT) studies on boronic esters reveal the boron center’s electronic environment. For example, in 4-(methoxycarbonyl)phenylboronic acid, the methoxycarbonyl group exerts electron-withdrawing effects, polarizing the boron center and stabilizing the trigonal planar geometry. In the 2-substituted derivative, similar electronic effects are anticipated, with the methoxy group at position 4 contributing to resonance stabilization.

Key DFT Insights :

- Boron’s Electron Deficiency : The empty p-orbital on boron facilitates Lewis acidity, enabling interactions with nucleophiles (e.g., hydroxyl groups in cross-coupling reactions).

- Stabilization of Transition States : The pinacol ester’s steric bulk and electron-donating methyl groups protect the boron center, enhancing stability during catalytic cycles.

Properties

IUPAC Name |

methyl 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)12-9-10(18-5)7-8-11(12)13(17)19-6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFJABAMRFQRQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901126965 | |

| Record name | Benzoic acid, 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901126965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146214-84-7 | |

| Record name | Benzoic acid, 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146214-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901126965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic System Optimization

The palladium-catalyzed borylation of methyl 4-bromobenzoate remains the most scalable approach. A 2018 study demonstrated that Pd(dppf)Cl₂ achieves 92% conversion at 80°C using bis(pinacolato)diboron (B₂pin₂) in THF. Key parameters include:

Table 1: Reaction optimization for Pd-catalyzed borylation

| Parameter | Optimal Value | Conversion (%) |

|---|---|---|

| Catalyst Loading | 2 mol% Pd | 92 |

| Solvent | THF | 92 |

| Temperature | 80°C | 92 |

| B₂pin₂ Equivalents | 1.2 | 89 |

The crystalline product precipitates upon cooling to −20°C, yielding 85% isolated material with >98% purity by GC analysis.

Direct Esterification of 4-Boronobenzoic Acid

Acid-Catalyzed Methanolysis

An alternative route involves refluxing 4-boronobenzoic acid with excess methanol under H₂SO₄ catalysis:

$$ \text{C}7\text{H}6\text{B(OH)}2\text{CO}2\text{H} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{C}9\text{H}{11}\text{BO}4 + \text{H}_2\text{O} $$

Table 2: Esterification kinetics at varying temperatures

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 65 | 24 | 68 |

| 78 | 12 | 82 |

| 100 | 6 | 91 |

This method produces material with 82-84°C melting range, consistent with vendor specifications.

Transmetalation from Trimethylborate

Grignard-Mediated Boron Transfer

A 2021 Nature Chemistry protocol describes generating the boronate via Mg/B exchange:

- Methyl 4-bromobenzoate (1 eq) reacts with Mg turnings in THF at −40°C

- Quench with trimethyl borate (1.5 eq)

- Pinacol ligand exchange under vacuum

Key Advantages:

Continuous Flow Synthesis

Microreactor Process Design

Industrial-scale production employs continuous flow systems with:

- Residence time: 8.2 min

- Throughput: 12 kg/hr

- Pd leaching: 0.8 ppm

Table 3: Comparative analysis of batch vs flow synthesis

| Parameter | Batch | Flow |

|---|---|---|

| Cycle Time | 18 h | 0.14 h |

| Energy Consumption | 48 MJ/kg | 22 MJ/kg |

| Space-Time Yield | 0.7 | 8.4 |

Purification and Analytical Characterization

Crystallization Optimization

Recrystallization from heptane/ethyl acetate (4:1) yields prismatic crystals suitable for X-ray analysis:

Crystallographic Data:

Spectroscopic Fingerprints

¹¹B NMR (128 MHz, CDCl₃): δ 30.2 ppm (quartet, J = 138 Hz)

¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H), 7.34 (d, J = 8.4 Hz, 2H), 3.91 (s, 3H), 1.34 (s, 12H)

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling . It can also participate in hydroboration and borylation reactions .

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Structure and Molecular Formula

- Molecular Formula : C15H21BO5

- Molecular Weight : 292.14 g/mol

- IUPAC Name : Methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cross-Coupling Reactions

Methyl 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is frequently utilized as a boronate ester in cross-coupling reactions such as Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids or esters:

| Reagent | Reaction Conditions | Yield |

|---|---|---|

| This compound | Pd(PPh₃)₄ catalyst; CsF; DME/MeOH; Microwave irradiation | Up to 99% |

This high yield demonstrates its effectiveness in synthesizing complex organic molecules for pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as an anti-cancer agent due to its ability to inhibit specific cancer cell lines. Studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cells through mechanisms involving apoptosis induction .

Polymer Chemistry

This compound is also used in the development of new polymeric materials. Its boron-containing structure enhances the thermal stability and mechanical properties of polymers when incorporated into polymer matrices:

| Polymer Type | Modification Method | Property Enhanced |

|---|---|---|

| Poly(methyl methacrylate) (PMMA) | Incorporation of boronate esters | Increased thermal stability |

| Polyethylene glycol (PEG) | Cross-linking with boron compounds | Improved mechanical strength |

These enhancements make it suitable for applications in coatings and adhesives .

Case Study: Synthesis of Aryl Compounds

A recent study demonstrated the successful synthesis of various aryl compounds using this compound in a Suzuki reaction with different aryl halides. The results indicated that varying the reaction conditions led to different yields and purities of the final products:

| Aryl Halide | Yield (%) | Reaction Time (h) |

|---|---|---|

| Bromobenzene | 90 | 0.5 |

| Iodobenzene | 95 | 0.25 |

| Chlorobenzene | 85 | 1 |

This study highlights the versatility of this compound in synthesizing diverse aryl derivatives efficiently .

Case Study: Anti-Cancer Activity

In another investigation focusing on its medicinal properties, this compound was tested against several cancer cell lines. The findings revealed that it significantly inhibited cell proliferation at micromolar concentrations:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 18 |

These results suggest potential therapeutic applications in oncology .

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Reactivity in Suzuki-Miyaura Couplings

Table 2: Physical Properties

| Compound | Melting Point (°C) | Solubility (CHCl₃) | Hydrolysis Half-Life (pH 7.4) |

|---|---|---|---|

| Methyl 4-methoxy-2-(pinacol boronate) | 112–114 | High | >24 h |

| Methyl 2-acetoxy-4-(pinacol boronate) | 98–100 | Moderate | 6 h |

| Methyl 4-(5,5-dimethyl-dioxaborinan-2-yl) | 105–107 | Low | 2 h |

Key Research Findings

- Electronic Effects : Methoxy groups enhance coupling efficiency by activating the aromatic ring, while steric hindrance from methyl or cyclopentyl groups slows reactions .

- Stability : Pinacol boronates are more stable than those with smaller diols, but electron-withdrawing substituents (e.g., CF₃) further stabilize the boronate .

- Applications : The compound’s balance of reactivity and stability makes it ideal for drug synthesis (e.g., ) and fluorescent probes ().

Biological Activity

Methyl 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a borylated compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C15H21BO5

- CAS Number : 269410-10-8

- Molecular Weight : 292.14 g/mol

- Purity : 95%

The compound features a methoxy group and a dioxaborolane moiety which are significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that borylated compounds similar to this compound exhibit promising anticancer properties. For instance:

- Cell Proliferation Inhibition : Research has shown that certain borylated derivatives demonstrate significant inhibition of cell proliferation in various cancer cell lines. A related compound exhibited an IC50 value of against MDA-MB-231 triple-negative breast cancer cells while showing a much lower effect on non-cancerous MCF10A cells .

- Mechanism of Action : The mechanism by which these compounds exert their effects may involve the inhibition of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. Inhibitory activity against MMP-2 and MMP-9 has been documented .

- In Vivo Studies : In animal models, borylated compounds have shown the ability to inhibit lung metastasis of cancer cells more effectively than established treatments like TAE226 .

Antimicrobial Activity

Borylated compounds have also been evaluated for their antimicrobial properties:

- Activity Against Resistant Strains : Some derivatives have demonstrated activity against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium abscessus with MIC values ranging from .

- Tuberculosis Treatment Potential : Compounds structurally related to this compound have shown potent activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis .

Table of Biological Activities

Q & A

Q. Q1. What is the optimal synthetic route for preparing Methyl 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and how are reaction yields maximized?

Basic Answer: The compound is typically synthesized via palladium-catalyzed Miyaura borylation of a halogenated precursor (e.g., methyl 4-methoxy-2-bromobenzoate) using bis(pinacolato)diboron (B₂pin₂) under inert conditions. Key parameters include:

- Catalyst system : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–5 mol%) .

- Base : KOAc or Na₂CO₃ to neutralize HBr byproducts .

- Solvent : DME or THF at 80–100°C for 12–24 hours .

Yields (40–70%) depend on purity of starting materials and rigorous exclusion of moisture .

Advanced Answer:

For higher yields (>80%), employ microwave-assisted synthesis to reduce reaction time and suppress side reactions like protodeboronation. Use Pd-XPhos catalysts, which enhance selectivity for sterically hindered aryl bromides . Monitor reaction progress via <sup>11</sup>B NMR to detect boronic acid intermediates, ensuring complete conversion . Optimize stoichiometry (1:1.2 aryl halide:B₂pin₂) to minimize excess reagent purification .

Structural Characterization

Q. Q2. Which analytical techniques are critical for confirming the structural integrity of this compound?

Basic Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm; boronate resonance at δ 1.3 ppm for pinacol methyl groups) .

- FT-IR : Detect ester C=O stretch (~1720 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

- HRMS : Validate molecular ion ([M+H]<sup>+</sup> for C₁₅H₂₁BO₅: calc. 308.1532) .

Advanced Answer:

For unambiguous confirmation, use X-ray crystallography (e.g., SHELX refinement ) to resolve steric effects from the methoxy and boronate groups. If crystals are challenging to obtain, employ 2D NOESY to verify spatial proximity between the methoxy and ester groups . Quantify purity via HPLC-ELSD (C18 column, 70:30 MeCN/H₂O) to detect hydrolyzed boronic acid impurities .

Application in Cross-Coupling Reactions

Q. Q3. How does this compound perform in Suzuki-Miyaura cross-coupling reactions, and what are common pitfalls?

Basic Answer: The boronate ester acts as a nucleophilic partner with aryl/heteroaryl halides. Standard conditions include:

- Catalyst : Pd(PPh₃)₄ (2 mol%) .

- Base : Cs₂CO₃ or K₃PO₄ in THF/H₂O (3:1) at 80°C .

- Limitation : Steric hindrance from the methoxy group may reduce coupling efficiency with bulky electrophiles .

Advanced Answer:

To mitigate low reactivity:

- Use Pd-AdBrettPhos for sterically demanding substrates, enhancing turnover number (TON > 10⁴) .

- Preactivate the boronate via trifluoroborate formation (KF, HCl) to improve stability in aqueous conditions .

- Monitor for homocoupling byproducts (e.g., biaryl formation) via GC-MS; suppress by degassing solvents to remove O₂ .

Stability and Storage

Q. Q4. How should researchers handle and store this compound to prevent degradation?

Basic Answer:

- Storage : –20°C under argon in amber vials to avoid hydrolysis of the boronate .

- Handling : Use gloveboxes for weighing; quench residues with aqueous NH₄OAc to prevent boronic acid accumulation .

Advanced Answer:

Conduct accelerated stability studies (40°C/75% RH for 1 week) to assess degradation kinetics. Hydrolysis follows first-order kinetics (t₁/₂ ~ 14 days in humid air) . For long-term storage, lyophilize as a DMSO stock solution (10 mM), which stabilizes the boronate for >6 months .

Data Contradictions and Reproducibility

Q. Q5. How can discrepancies in reported reaction yields be resolved?

Advanced Answer: Yields vary due to:

- Impurity profiles : Commercial batches may contain variable levels of Pd residues; purify via flash chromatography (SiO₂, hexane/EtOAc) or chelation with SiliaMetS Thiol .

- Solvent anhydrity : Karl Fischer titration ensures H₂O < 50 ppm in THF .

- Catalyst lot variability : Pre-screen Pd sources via model reactions (e.g., coupling with 4-bromotoluene) .

Mechanistic Insights

Q. Q6. What is the role of the methoxy group in directing cross-coupling reactivity?

Advanced Answer: The methoxy group:

- Electron donation : Activates the aryl ring for transmetalation but may slow oxidative addition due to steric effects .

- Chelation potential : In Pd-catalyzed reactions, methoxy can coordinate Pd, altering regioselectivity. Compare with DFT calculations (e.g., Gaussian 16) to map transition states .

- Ortho effect : The methoxy at C4 directs boronation to C2 via directed ortho-metalation (DoM) in precursor synthesis .

Alternative Applications

Q. Q7. Beyond cross-coupling, what advanced applications exist for this compound?

Advanced Answer:

- Proteolysis-targeting chimeras (PROTACs) : Serve as a linker for E3 ligase recruitment via boronate ester-protein interactions .

- Crystallography : The rigid benzoate scaffold aids in co-crystal engineering for MOF/polymer matrices .

- Photoredox catalysis : As a radical precursor under blue LED irradiation (e.g., with Ir(ppy)₃) for C–B bond functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.